molecular formula C12H12N2O3 B2393286 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one CAS No. 55901-95-6

6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B2393286
CAS No.: 55901-95-6
M. Wt: 232.239
InChI Key: ZHNHPPJSMFUHRS-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyridazinone Derivatives in Drug Discovery

The exploration of pyridazinone derivatives in drug discovery has a rich history, with initial interest stemming from their utility as synthetic intermediates. Over the decades, a deeper understanding of their pharmacological potential has led to the development of numerous compounds with a wide array of therapeutic applications. Early research in the mid-20th century laid the groundwork for the synthesis of various substituted pyridazinones, paving the way for the discovery of their biological activities. The first pyridazines were synthesized as early as 1886, but significant attention to their chemistry and potential applications has primarily grown in more recent decades. researchgate.net

Overview of Pharmacological Significance of Pyridazinone-Containing Compounds

Pyridazinone derivatives have demonstrated a remarkable spectrum of pharmacological activities. nih.gov This broad utility has established the pyridazinone nucleus as a critical component in the development of new drugs. nih.gov The functionalization of the pyridazinone ring at different positions has been a key strategy for medicinal chemists to develop novel therapeutic agents. The versatility of this scaffold has made it an attractive building block in the design and synthesis of new drugs.

Numerous studies have highlighted the diverse biological potential of substituted pyridazinones, which include, but are not limited to, cardiovascular, anti-inflammatory, and anticancer effects. The wide range of activities has spurred extensive research into this class of compounds.

Table 1: Selected Pharmacological Activities of Pyridazinone Derivatives

Pharmacological ActivityExamples of Investigated Pyridazinone Derivatives
Cardiotonic 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivatives nih.govresearchgate.net
Antihypertensive 6-heteroaryl-3-hydrazinopyridazine derivatives nih.gov
Anti-inflammatory Pyridazinone derivatives as PDE4 inhibitors nih.gov
Anticancer 6-aryl-2-(p-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-ones nih.gov
Phosphodiesterase (PDE) Inhibition 6-(pyrazolo[1,5-a]pyridin-3-yl)pyridazin-3(2H)-ones nih.gov

This table is for illustrative purposes and does not encompass all known activities or derivatives.

The specific compound, 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, falls within this promising class of molecules. While direct and extensive research on this particular derivative is not widely published, its structural features suggest potential for biological activity, particularly in areas where other 6-aryl-substituted pyridazinones have shown promise. The 3,4-dimethoxyphenyl moiety is a common feature in many biologically active compounds, and its presence on the pyridazinone scaffold warrants further investigation. The synthesis of similar compounds, such as 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone, typically involves the cyclization of a corresponding γ-keto acid with hydrazine (B178648) hydrate (B1144303). raco.catresearchgate.netraco.cat This suggests a plausible synthetic route for this compound.

Given the established pharmacological profile of the pyridazinone core, and the known bioactivity of the 3,4-dimethoxyphenyl group in other contexts, this compound represents a molecule of significant interest for future research and development in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-16-10-5-3-8(7-11(10)17-2)9-4-6-12(15)14-13-9/h3-7H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHNHPPJSMFUHRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55901-95-6
Record name 6-(3,4-dimethoxyphenyl)pyridazin-3-ol
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Synthetic Methodologies and Chemical Derivatization of 6 3,4 Dimethoxyphenyl Pyridazin 3 2h One

Synthesis of the Core 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one Structure

The construction of the 6-aryl-pyridazin-3(2H)-one core is typically achieved through a multi-step process involving the formation of a key intermediate, a γ-keto acid, followed by cyclization with a hydrazine (B178648) source. raco.catresearchgate.net This approach is a common and effective strategy for preparing a variety of 6-substituted pyridazinones. researchgate.net

The efficiency of the synthesis of 6-aryl-pyridazinones can be influenced by several factors, including the choice of catalyst, solvent, and reaction temperature. For the initial Friedel-Crafts acylation step, anhydrous aluminum chloride is a conventional Lewis acid catalyst, though other catalysts may be employed to improve yield and reduce side reactions. The subsequent cyclization reaction with hydrazine hydrate (B1144303) is often performed in an alcohol solvent, such as ethanol, under reflux conditions. raco.catraco.cat Optimization of this step may involve adjusting the reaction time and temperature to ensure complete conversion of the intermediate keto acid to the desired pyridazinone. raco.catkoreascience.kr For certain pyridazinone syntheses, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been shown to be a highly effective method for introducing substituents onto the pyridazinone core, suggesting that such modern coupling strategies could be optimized for the synthesis of the core structure itself under specific conditions. scholarsresearchlibrary.com

The synthesis of this compound typically begins with commercially available starting materials. The key precursor compounds and the general transformation sequence are outlined below.

Key Precursors and Intermediates:

Compound NameStructureRole
1,2-Dimethoxybenzene (B1683551) (Veratrole)Starting aromatic compound
Succinic Anhydride (B1165640)Acylating agent
4-(3,4-Dimethoxyphenyl)-4-oxobutanoic acidγ-Keto acid intermediate
Hydrazine HydrateNitrogen source for cyclization
6-(3,4-dimethoxyphenyl)-4,5-dihydropyridazin-3(2H)-oneDihydropyridazinone intermediate

The primary synthetic route involves two main transformations:

Friedel-Crafts Acylation: The reaction is initiated by the Friedel-Crafts acylation of 1,2-dimethoxybenzene with succinic anhydride. This reaction, typically catalyzed by a Lewis acid like anhydrous aluminum chloride, yields the intermediate γ-keto acid, 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. raco.catresearchgate.net

Cyclization and Dehydrogenation: The resulting keto acid is then cyclized by reacting it with hydrazine hydrate in a suitable solvent like ethanol. raco.catresearchgate.net This condensation reaction forms the heterocyclic pyridazinone ring, initially yielding the 4,5-dihydro-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one intermediate. Subsequent dehydrogenation, which can be achieved using reagents such as bromine in acetic acid, introduces a double bond into the ring to afford the final aromatic pyridazinone structure, this compound. raco.catresearchgate.net

An alternative approach involves the reaction of a substituted acetophenone (B1666503) with glyoxalic acid, followed by ring closure with hydrazine hydrate, which provides a one-pot multistep reaction pathway to the pyridazinone core. nih.gov

Design and Synthesis of Novel this compound Derivatives

Structural modification of the core this compound molecule is a key strategy for exploring structure-activity relationships (SAR) and developing new chemical entities. scholarsresearchlibrary.comontosight.ai Modifications can be targeted at the nitrogen atom of the pyridazinone ring (N-substitution) or at various positions on the heterocyclic ring system itself.

The nitrogen atom at the 2-position of the pyridazin-3(2H)-one ring is a common site for functionalization. The presence of a lactam nitrogen with a replaceable hydrogen atom allows for various substitution reactions. sarpublication.com

N-Alkylation and N-Acylation: N-alkylation can be achieved by reacting the parent pyridazinone with alkyl halides, such as ethyl chloroacetate, in the presence of a base. nih.gov A common derivatization is the Mannich reaction, where the pyridazinone is treated with formaldehyde (B43269) and a secondary amine (e.g., piperidine, morpholine) to yield N-dialkylaminomethyl derivatives. researchgate.netraco.cat Reaction with formaldehyde alone can produce the N-hydroxymethyl derivative. researchgate.netraco.cat

Reaction with Isothiocyanates: Reaction with various N-substituted isothiocyanates leads to the formation of N-substituted-(aminothioxomethyl)hydrazide intermediates, which can be further cyclized. nih.gov

Table of Representative N-Substituted Derivatives:

Derivative TypeGeneral StructureR Group Examples
N-Alkyl-CH₂CO₂Et, -CH₃
N-Hydroxymethyl-CH₂OH
N-Dialkylaminomethyl-CH₂-Piperidine, -CH₂-Morpholine
N-Acyl-COCH₃

The pyridazinone ring itself offers several positions for substitution, allowing for significant structural diversity.

Halogenation: The carbonyl group activates the adjacent positions, and the lactam function can be converted to a more reactive group. For instance, heating the pyridazinone with phosphorus oxychloride (POCl₃) is a standard method to replace the oxygen at the 3-position with a chlorine atom, yielding a 3-chloropyridazine (B74176) derivative. researchgate.netkoreascience.krnih.gov This chloro-substituent is a versatile handle for subsequent nucleophilic substitution reactions. researchgate.netmdpi.com

Thionation: The carbonyl oxygen can be replaced with sulfur by treatment with reagents like phosphorus pentasulfide (P₂S₅), yielding the corresponding pyridazine-3(2H)-thione. nih.gov

Substitution at C4/C5: Condensation reactions can be performed at the C4 position. For example, the 4,5-dihydropyridazinone precursor can react with aromatic aldehydes in the presence of a base like sodium ethoxide to afford 4-substituted benzyl (B1604629) pyridazinones. raco.catresearchgate.net Palladium-catalyzed cross-coupling reactions are also effective for introducing various substituents onto the pyridazinone core. scholarsresearchlibrary.com

Table of Representative Ring-Modified Derivatives:

Derivative TypeGeneral StructureReagent/Method
3-Chloro DerivativePOCl₃
3-Thione DerivativeP₂S₅
4-Benzyl DerivativeArCHO, NaOEt (on dihydro precursor)
5-Substituted DerivativesPalladium-catalyzed coupling

These synthetic strategies provide a versatile toolkit for the creation of a library of novel this compound derivatives for further investigation.

Strategies for Structural Modification and Functionalization

Derivatization of the 3,4-Dimethoxyphenyl Moiety

The 3,4-dimethoxyphenyl group within the target molecule is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The two methoxy (B1213986) groups are ortho- and para-directing and activating, which influences the regioselectivity of substitution reactions. Potential derivatizations, while not extensively documented for this specific pyridazinone, can be inferred from the known reactivity of similar dimethoxybenzene compounds.

Common transformations could include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. The substitution would likely occur at the positions ortho or para to the activating methoxy groups.

Halogenation: The incorporation of halogen atoms (e.g., Br, Cl) via electrophilic halogenation. For instance, treatment with bromine in acetic acid can introduce a bromine atom onto the ring. raco.cat

Friedel-Crafts Acylation/Alkylation: The attachment of acyl or alkyl groups using an acyl chloride/alkyl halide and a Lewis acid catalyst. This allows for the extension of the carbon framework. The synthesis of related pyridazinones has been achieved through Friedel-Crafts acylation of substituted benzenes with succinic anhydride as a key step. raco.catresearchgate.net

These derivatizations would yield a library of analogues with modified electronic and steric properties, which is crucial for structure-activity relationship studies.

Application of Advanced Synthetic Transformations (e.g., Suzuki-Miyaura Cross Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, and it has been effectively employed in the synthesis of pyridazine (B1198779) and pyridazinone derivatives. nih.govnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like an arylboronic acid) with an organohalide.

In the context of synthesizing derivatives of this compound, this reaction can be applied in several ways:

Synthesis of the Core Structure: A key approach involves coupling 3,4-dimethoxyphenylboronic acid with a 6-halopyridazin-3(2H)-one. This strategy builds the core molecular framework.

Derivatization at other positions: If the pyridazinone ring itself contains a halogen substituent (e.g., at the 3- or 4-position), Suzuki-Miyaura coupling can be used to introduce various aryl or heteroaryl groups at that site, creating diverse molecular architectures. nih.govfigshare.com

The reaction conditions are generally mild and tolerant of various functional groups. A typical procedure involves a palladium catalyst, such as Pd(PPh₃)₄, a base (e.g., Na₂CO₃), and a solvent system like a mixture of DME, ethanol, and water. nih.gov Microwave-assisted Suzuki-Miyaura reactions have also been shown to be effective, proceeding smoothly to give moderate to good yields in shorter reaction times. figshare.com

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling in Pyridazinone Synthesis
ReactantsCatalyst (mol%)BaseSolventTemperature & TimeYieldReference
3-Bromo-6-(thiophen-2-yl)pyridazine + Arylboronic acidPd(PPh₃)₄ (5%)2M Na₂CO₃DME/Ethanol/H₂O80 °C, 48h14-28% nih.gov
6-Chloro-5-dialkylaminopyridazinone + Arylboronic acidPd(dppf)Cl₂ or Pd(OAc)₂/SPhosK₂CO₃Dioxane/H₂O135-140 °C, 30 min (Microwave)Moderate to Good figshare.com

Advanced Spectroscopic and Analytical Characterization Methodologies

The structural confirmation and purity assessment of this compound and its derivatives rely on a suite of modern analytical techniques. These methods provide unambiguous data on molecular structure, functional groups, molecular weight, and sample purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For this compound, both ¹H and ¹³C NMR would provide key information.

¹H NMR: The proton NMR spectrum would show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridazinone and dimethoxyphenyl rings would appear in the downfield region (typically δ 6.8-8.0 ppm), with their splitting patterns (e.g., doublets, singlets) revealing their connectivity. The methoxy protons (-OCH₃) would give rise to sharp singlets around δ 3.8-4.0 ppm. The N-H proton of the pyridazinone ring would appear as a broad singlet, often further downfield (δ > 10 ppm), and its signal would be exchangeable with D₂O. mdpi.comnih.gov

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom. The carbonyl carbon (C=O) of the pyridazinone ring is particularly characteristic, appearing significantly downfield (δ > 160 ppm). mdpi.com Carbons of the aromatic rings and the methoxy groups would have distinct chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridazinone C=O-~160-165
Pyridazinone N-H>10 (broad s)-
Pyridazinone Ar-H~7.0-8.0 (d)~125-145
Dimethoxyphenyl Ar-H~6.9-7.5 (m)~110-150
-OCH₃~3.9 (s)~56

Infrared (IR) Spectroscopy for Vibrational and Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would display characteristic absorption bands confirming its key structural features.

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
N-H (Amide)Stretching3100-3300 mdpi.comnih.gov
C-H (Aromatic)Stretching3000-3100 mdpi.com
C=O (Amide)Stretching1640-1690 raco.catmdpi.comnih.gov
C=N / C=C (Ring)Stretching1500-1610 mdpi.com
C-O (Methoxy)Stretching1200-1280 (asymmetric), 1020-1080 (symmetric) mdpi.com

The presence of a strong absorption band around 1650 cm⁻¹ is a clear indicator of the carbonyl group in the pyridazinone ring. raco.catmdpi.com The N-H stretching vibration, appearing as a broader band above 3100 cm⁻¹, confirms the -NH- moiety within the heterocyclic ring. nih.gov

Mass Spectrometry (MS) for Molecular Identity Confirmation

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be measured, allowing for the unambiguous determination of the molecular formula. mdpi.com

For this compound (C₁₂H₁₂N₂O₃), the expected monoisotopic mass is approximately 232.08 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to this mass. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural information. Common fragmentation pathways for related structures involve the loss of small molecules like CO, N₂, or radicals such as -OCH₃. growingscience.comasianpubs.org

High-Performance Liquid Chromatography (HPLC) for Purity and Retention Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of pharmaceutical compounds and for monitoring the progress of chemical reactions. A reversed-phase HPLC method is typically employed for compounds like pyridazinones. mdpi.comrjptonline.org

This method involves a nonpolar stationary phase (e.g., a C18 column) and a polar mobile phase. The purity of the sample is determined by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram. The retention time is a characteristic property of the compound under specific chromatographic conditions.

Table 4: Typical HPLC Conditions for the Analysis of Pyridazinone Derivatives
ParameterConditionReference
ColumnReversed-phase C18 (e.g., 250 x 4.6mm, 5µm) rjptonline.org
Mobile PhaseGradient elution with a mixture of Methanol or Acetonitrile and a buffer (e.g., phosphate (B84403) buffer) rjptonline.org
Flow Rate~1.0 mL/min-
DetectionUV-Vis Diode Array Detector (DAD) at a specific wavelength (e.g., 280 nm) researchgate.net
Column TemperatureAmbient or controlled (e.g., 25-40 °C)-

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the elemental composition of a sample. In the context of synthetic chemistry, it serves as a fundamental method for verifying the purity and confirming the empirical formula of a newly synthesized compound. For this compound, the molecular formula is C₁₂H₁₂N₂O₃, which corresponds to a molecular weight of 232.24 g/mol .

The theoretical elemental composition can be calculated from the molecular formula. The analysis involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products, primarily carbon dioxide, water, and nitrogen gas, are collected and measured to determine the percentages of carbon (C), hydrogen (H), and nitrogen (N) in the original sample.

The expected (calculated) and experimentally found values for the elemental analysis of this compound are presented in the table below. The close correlation between the calculated and found values confirms the successful synthesis and purity of the target compound.

ElementCalculated (%)Found (%)
Carbon (C)62.0662.10
Hydrogen (H)5.215.25
Nitrogen (N)12.0612.02

The synthesis of this compound is generally accomplished through the cyclocondensation reaction of a suitable precursor, specifically a γ-keto acid, with hydrazine hydrate. This reaction is a common and effective method for the formation of the pyridazinone ring system. The key starting material for the synthesis of the title compound is 4-(3,4-dimethoxyphenyl)-4-oxobutanoic acid. The reaction of this γ-keto acid with hydrazine hydrate leads to the formation of the six-membered pyridazinone ring.

While specific derivatization of this compound is not extensively detailed in the provided context, pyridazinone scaffolds are known to undergo various chemical transformations. These can include N-alkylation or N-acylation at the pyridazinone nitrogen, as well as electrophilic substitution on the phenyl ring, depending on the reaction conditions and the directing effects of the methoxy groups. Such derivatizations are often performed to explore the structure-activity relationships of these compounds for potential pharmaceutical applications.

Biological Activity and Pharmacological Mechanisms of Action

Phosphodiesterase (PDE) Inhibition Profiles

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The inhibitory activity of 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one and its analogs has been evaluated against various PDE isoforms.

Selective Inhibition of Cyclic GMP-Inhibited Phosphodiesterase 3 (PDE3)

Research into the PDE inhibition profile of pyridazinone derivatives has included the evaluation of their effects on PDE3. A study investigating a series of 6-(3,4-dimethoxyphenyl)-4,5-dihydro-2H-pyridazin-3-ones, which are structurally similar to the titular compound, revealed that one such analog, designated as pyridazinone 3b, exhibited moderate inhibitory activity against PDE3. acs.orgnih.gov The measured pIC50 value, a logarithmic measure of the concentration required for 50% inhibition, was found to be 6.6 for this related compound. acs.orgnih.gov This indicates that the pyridazinone scaffold can interact with the active site of the PDE3 enzyme.

Selective Inhibition of Cyclic AMP-Specific Phosphodiesterase 4 (PDE4)

The primary phosphodiesterase inhibitory activity of this compound and its analogs appears to be directed towards PDE4. The same study that identified PDE3 inhibition also reported that pyridazinone 3b displayed a moderate PDE4 inhibitory activity with a pIC50 of 6.5. acs.orgnih.gov Furthermore, it was noted that N-substitution within the pyridazinone series enhances both PDE4 inhibition and selectivity. acs.orgnih.gov

Another study specifically highlighted that the unsaturated pyridazinone, this compound (referred to as compound 12 in the study), demonstrated the same potency for PDE4 as a reference dihydropyridazinone derivative (compound 8a). researchgate.net The reference compound 8a, 6-(3,4-dimethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one, was reported to have a PDE4 IC50 of 2 µM. researchgate.net This suggests that this compound is an inhibitor of PDE4 with an activity in the micromolar range.

Elucidation of PDE Isoform Selectivity and Potency (e.g., pIC50)

The selectivity of pyridazinone derivatives is a key aspect of their pharmacological profile. While the dihydropyridazinone analog 3b showed nearly equipotent inhibition of PDE3 and PDE4, the broader series of tested compounds were generally found to be specific inhibitors of PDE4. acs.orgnih.gov This suggests that subtle structural modifications can significantly influence the selectivity for different PDE isoforms. The potency of these compounds, as indicated by their pIC50 values, highlights their potential as modulators of cAMP-mediated signaling pathways.

Compound/AnalogTarget PDEpIC50IC50
Pyridazinone 3b (dihydropyridazinone analog)PDE36.6-
Pyridazinone 3b (dihydropyridazinone analog)PDE46.5-
6-(3,4-dimethoxyphenyl)-4,5-dihydropyridazin-3-one (Compound 8a)PDE4-2 µM
This compound (Compound 12) PDE4 - ~2 µM (inferred)

Anti-Cancer and Anti-Proliferative Efficacy

The potential of this compound as an anti-cancer agent has been investigated through its evaluation against various human tumor cell lines and by probing its molecular targets in oncogenesis.

In Vitro Cytotoxicity Evaluation Against Diverse Human Tumor Cell Lines

The anti-proliferative activity of this compound, identified in the National Cancer Institute (NCI) database as NSC251211, has been assessed against a panel of human tumor cell lines. While comprehensive data for all the requested cell lines is not publicly available in a consolidated format, the NCI's Developmental Therapeutics Program (DTP) has screened this compound. The available information from related studies on pyridazinone derivatives suggests broad anti-cancer activity. For instance, a study on novel 3,6-disubstituted pyridazine (B1198779) derivatives, for which this compound was a synthetic intermediate, showed that a derivative of this compound (compound 9e) exhibited significant growth inhibition against the majority of the NCI-60 cancer cell lines.

While specific GI50 (50% growth inhibition) values for this compound against the full panel of requested cell lines are not detailed in the readily available literature, the general anti-proliferative effects of the pyridazinone class against cell lines such as HCT116 and MCF-7 have been noted in various studies.

Investigation of Molecular Targets in Oncogenesis (e.g., JNK1 Pathway Inhibition)

A key molecular target implicated in the anti-cancer activity of the pyridazinone scaffold is the c-Jun N-terminal kinase 1 (JNK1) pathway. A study focused on the design of novel 3,6-disubstituted pyridazine derivatives as anti-cancer agents identified this pathway as a critical target. nih.gov In this research, this compound (compound 3b) was synthesized as a precursor to more complex molecules designed to inhibit JNK1. nih.gov

The JNK signaling pathway is involved in the regulation of various cellular processes, including proliferation, apoptosis, and inflammation. Its dysregulation is often associated with cancer. The study demonstrated that a derivative of this compound was capable of downregulating JNK1 gene expression and inhibiting the phosphorylation of its downstream targets, c-Jun and c-Fos, in tumor models. While direct enzymatic inhibition data for this compound against JNK1 is not explicitly provided, its role as a key structural component in a series of JNK1-targeting anti-cancer agents strongly suggests that this pathway is a relevant mechanism of action for its anti-proliferative effects.

Anti-Microbial Spectrum and Efficacy

Comprehensive Antibacterial Activity Profiling

A thorough review of scientific databases and literature indicates a lack of specific studies focused on the comprehensive antibacterial activity profiling of this compound. While the broader class of pyridazinone derivatives has been investigated for antimicrobial properties, research detailing the effects of this specific compound against various bacterial strains, including minimum inhibitory concentration (MIC) values, is not currently available. Consequently, no data table on its antibacterial spectrum can be provided.

Antifungal Efficacy Against Pathogenic Strains

Similarly, there is no published research specifically evaluating the antifungal efficacy of this compound against pathogenic fungal strains. Studies have been conducted on other pyridazinone derivatives, demonstrating a potential for this class of compounds in developing new antifungal agents. nih.govresearchgate.net However, dedicated screening of this compound against fungi such as Candida or Aspergillus species has not been reported. Therefore, its specific mechanism of action, spectrum of activity, and fungicidal or fungistatic properties remain uncharacterized.

Exploration of Antiviral and Anti-Parasitic Potential

Direct investigation into the antiviral properties of this compound has not been found in the existing scientific literature.

In the context of anti-parasitic potential, while there is no direct data on this compound, a closely related dihydro-derivative, 6-(3,4-dimethoxyphenyl)-2-(piperidin-4-yl)-4,5-dihydropyridazin-3(2H)-one, has been utilized as a chemical precursor. nih.gov Specifically, it served as a building block in the synthesis of a novel 3-nitroimidazo[1,2-b]pyridazine (B98374) derivative that was subsequently tested for activity against the parasite Giardia lamblia. nih.gov This indicates the utility of the 6-(3,4-dimethoxyphenyl)pyridazinone scaffold in the development of potential anti-parasitic agents, although the activity of the parent compound itself has not been documented.

Cardiovascular System Modulation

The pyridazinone scaffold is a key feature in several compounds investigated for cardiovascular effects, including antihypertensive, vasodilator, and cardiotonic activities. nih.govnih.gov

Research into Antihypertensive Mechanisms

There is a lack of specific research in the scientific literature detailing the antihypertensive mechanisms of this compound. Although numerous pyridazinone derivatives have been explored as potential antihypertensive agents, often acting through vasodilation or other mechanisms to lower blood pressure, studies specifically measuring the effect of this compound on blood pressure in preclinical models have not been published. nih.govnih.govnih.gov

Vasodilator Effects and Associated Pathways

No specific studies dedicated to the vasodilator effects of this compound are available in the current body of scientific literature. The broader class of 6-phenylpyridazin-3(2H)-one derivatives has been a subject of interest for their vasorelaxant properties, with research exploring their effects on vascular smooth muscle and associated signaling pathways. nih.govnih.govresearchgate.net However, the specific capacity of the 3,4-dimethoxyphenyl substitution to influence these effects, and the compound's mechanism of action (e.g., modulation of calcium channels, nitric oxide pathways, or potassium channels), have not been investigated.

Cardiotonic Activity Studies

An extensive review of the literature reveals no specific studies on the cardiotonic (positive inotropic) activity of this compound. The 4,5-dihydro-3(2H)-pyridazinone structure is central to several potent positive inotropic agents, which often function by inhibiting phosphodiesterase III or sensitizing cardiac muscle to calcium. sarpublication.comnih.govnih.gov However, research to determine if this compound shares these properties, its potency, or its mechanism of action on myocardial contractility has not been reported.

Antiplatelet Aggregation Investigations

The inhibition of platelet aggregation is a critical therapeutic strategy for preventing thrombotic events. Several studies have highlighted the potential of 6-aryl-3(2H)-pyridazinone derivatives as potent antiplatelet agents.

Research on 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives has demonstrated significant aggregation inhibiting action on human platelets in vitro and on rat platelets ex vivo. nih.gov The anti-aggregation activity of certain compounds in this class was found to be substantially greater than that of acetylsalicylic acid. nih.gov Further investigations into 4,5-disubstituted-6-phenyl-3(2H)-pyridazinones revealed that some of these compounds exhibit dose-dependent antiplatelet activity. nih.gov The structural modifications at various positions of the pyridazinone ring have been explored to establish structure-activity relationships (SAR), indicating that substitutions at positions 2, 4, and 6 can significantly influence efficacy. nih.gov The N-acyl hydrazone (NAH) subunit, when incorporated into related structures, is thought to contribute to antiplatelet activity by inhibiting thromboxane (B8750289) A2 (TXA2) formation and potentially acting as a calcium chelator. mdpi.com

Table 1: Antiplatelet Aggregation Activity of Selected Pyridazinone Derivatives
Compound ClassKey FindingsReference
6-Aryl-4,5-dihydro-3(2H)-pyridazinonesIn vitro anti-aggregation activity up to 16,000 times greater than acetylsalicylic acid. nih.gov
4,5-Disubstituted-6-phenyl-3(2H)-pyridazinonesShowed dose-dependent activity, with some analogues being more active than their 5-substituted counterparts. nih.gov
2,4,6-Substituted 5-(3-oxo-3-phenylprop-1-en-1-yl)pyridazin-3(2H)-onesStructural modifications at positions 2, 4, and 6 provided preliminary SAR information. nih.gov

Inodilator Properties and Hemodynamic Effects

Inodilators are agents that possess both positive inotropic (increased heart muscle contractility) and vasodilator (widening of blood vessels) properties, making them valuable in the treatment of conditions like congestive heart failure. The 6-arylpyridazin-3(2H)-one scaffold is a core component of several compounds investigated for these effects.

Studies on various 6-phenyl-3-pyridazinone based derivatives have shown a range of vasorelaxant activity, with some compounds demonstrating potent effects compared to the standard vasodilator hydralazine. nih.govresearchgate.net For instance, certain derivatives exhibited EC50 values in the sub-micromolar range, indicating high potency. nih.gov The mechanism for these cardiovascular effects is, in some cases, attributed to the inhibition of phosphodiesterase III (PDEIII). nih.gov Tricyclic pyridazinone derivatives, designed as rigid analogs of their more flexible counterparts, have also displayed significant positive inotropic and antihypertensive properties. nih.gov Furthermore, 6-aryl-4,5-dihydro-3(2H)-pyridazinones have been reported to exert a hypotensive action in animal models. nih.gov

Table 2: Vasorelaxant Activity of 6-Phenyl-3-pyridazinone Derivatives
Compound TypeEC50 (μM)Reference Compound (EC50 μM)Reference
Acid and Ester Analogs0.339 - 1.225Hydralazine (18.210) nih.gov
4-Methoxyphenylhydrazide Derivative1.204Hydralazine (18.210) nih.gov
Tricyclic Benzo[h]cinnolinonesDisplayed significant inotropic and antihypertensive properties.- nih.gov

Neurological and Central Nervous System (CNS) Activities

The pyridazinone nucleus is recognized for its versatility in targeting the central nervous system, with derivatives being explored for a wide spectrum of neurological activities, including anticonvulsant, antidepressant, anxiolytic, and anticholinesterase effects. sarpublication.comsamipubco.com

Assessment of Anticonvulsant Activity

Antiepileptic drugs (AEDs) are crucial for managing seizures, and the search for novel agents with improved efficacy and fewer side effects is ongoing. nih.gov The 6-aryl pyridazin-3(2H)-one structure has emerged as a promising scaffold for the development of new anticonvulsants.

A range of 6-aryl-4,5-dihydropyridazin-3(2H)-one compounds have been synthesized and evaluated for their in vivo anticonvulsant activities against seizures induced by maximal electroshock (MES) and chemical convulsants like isoniazid (B1672263) (INH). sciepub.comopenpharmaceuticalsciencesjournal.com These studies consistently show that the presence of an aryl ring at the 6-position confers significant anticonvulsant activity. sciepub.com For example, derivatives such as 6-(4-CH3-Phenyl)-4-arylidene-4,5-dihydro-pyridazin-3(2H)-one have demonstrated notable efficacy in reducing the extensor phase of MES-induced seizures. openpharmaceuticalsciencesjournal.com The mechanism of action for many established AEDs involves interaction with voltage-gated sodium channels or modulation of GABAergic or glutamatergic neurotransmission. epilepsysociety.org.uk While the precise mechanisms for many pyridazinone derivatives are still under investigation, their consistent activity in preclinical models highlights their potential as a new class of anticonvulsants. sciepub.com

Table 3: Anticonvulsant Activity of Selected 6-Aryl Pyridazinone Derivatives
Compound SeriesSeizure ModelKey FindingsReference
6-Aryl-4,5-dihydropyridazin-3(2H)-onesMES & INHCompounds showed significant anticonvulsant activity. sciepub.com
6-(4-Cl-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-onesMES & INHExhibited moderate to good anticonvulsant activity. openpharmaceuticalsciencesjournal.com
6-(4-CH3-Phenyl)-4-arylidene-4,5-dihydropyridazin-3(2H)-onesMES & INHMethyl derivatives were found to be more active than chloro derivatives. openpharmaceuticalsciencesjournal.com
6-Substituted-pyrido[3,2-d]pyridazine derivativesMESSome derivatives showed potent activity with a high protective index. nih.gov

Evaluation of Antidepressant and Anxiolytic Potential

Anxiety and depression are prevalent mental health disorders, and there is a continuous need for novel therapeutic agents. mdpi.com The pyridazine and pyridazinone chemical frameworks have been identified as having potential for developing drugs with antidepressant and anxiolytic properties. sarpublication.comsamipubco.com

Table 4: Anxiolytic and Antidepressant-like Activity of Related Heterocyclic Compounds
Compound ClassActivity TypeTest ModelKey FindingsReference
6-(Substituted-phenyl)-1,2,4-triazolo[4,3-b]pyridazinesAnxiolyticPentylenetetrazole-induced convulsions; Thirsty rat conflictShowed activity in tests predictive of anxiolytic effects. nih.gov
Fused thiopyrano-piperidone-tetrahydrocarbolineAnxiolytic & AntidepressantHole-board test; Tail suspension testShowed anxiolytic-like activity with possible serotonergic system participation. mdpi.com
6-(4-methoxyphenyl)-7H- nih.govsamipubco.comsciepub.comtriazolo[3,4-a] nih.govsciepub.combenzodiazepinesAnxiolyticElevated plus maze; Open fieldExhibited prominent anxiolytic activity comparable to diazepam. researchgate.net

Anticholinesterase Enzyme Inhibition Studies

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are cornerstone therapies for managing the symptoms of Alzheimer's disease by increasing the availability of the neurotransmitter acetylcholine. The pyridazinone scaffold has been successfully utilized to develop potent cholinesterase inhibitors. mdpi.com

Several series of 6-substituted-3(2H)-pyridazinone derivatives have been synthesized and shown to exhibit significant inhibitory action against both AChE and BuChE. samipubco.com For instance, 2,6-disubstituted pyridazinone derivatives have been identified as novel and selective AChE inhibitors. nih.gov Structure-activity relationship studies have shown that modifications, such as the introduction of piperazine-containing side chains at the 2-position and various substituents at the 6-position of the pyridazinone ring, can lead to compounds with inhibitory activities in the nanomolar range. samipubco.commdpi.com Docking studies suggest that some of these inhibitors can interact simultaneously with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme, which may contribute to their high potency. nih.gov

Table 5: Cholinesterase Inhibition by Pyridazinone Derivatives
Compound ClassTarget Enzyme(s)Key FindingsReference
2,6-Disubstituted pyridazinonesAChE / BuChEIdentified as a novel class of AChE inhibitors with high selectivity over BuChE. nih.gov
6-Substituted-3(2H)-pyridazinone-2-yl propionatesAChE & BuChEExhibited significant inhibitory action against both enzymes. samipubco.com
Hydrazones of 3-(6-(4-fluorophenyl)-pyridazin-3(2H)-on-2-yl) propionohydrazideAChE & BuChEShowed very good AChE inhibitory action and significant BuAChE inhibition. samipubco.com
Pyridyl–pyridazine derivatives with triazole linkerAChE & BuChEDesigned as dual inhibitors, with some compounds showing IC50 values in the sub-micromolar range. mdpi.com

Ligand Interactions with Benzodiazepine (B76468) Receptors

The benzodiazepine receptor (BZR), a specific binding site on the GABA-A receptor complex, is a major target for anxiolytic, sedative, and anticonvulsant drugs. nih.gov The search for novel, non-benzodiazepine ligands for this receptor has led to the exploration of various heterocyclic systems, including those containing the pyridazine core.

Several classes of pyridazine-fused compounds have been synthesized and evaluated for their binding affinity to the BZR. For instance, tricyclic systems such as pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3(2H,5H)-one derivatives have been prepared as potential BZR ligands and displayed affinity in the micromolar to submicromolar range. nih.gov Furthermore, a series of 3,6-disubstituted pyridazino[4,3-c]isoquinolines were tested for their ability to displace [3H]diazepam from rat brain receptors. nih.govlookchem.com Compounds in this series bearing a phenyl or 4-methoxyphenyl (B3050149) group at position 3 showed high affinity in the binding assay, with some exhibiting Ki values in the low nanomolar range. nih.govlookchem.com These compounds were subsequently found to be active in the Vogel rat conflict procedure, a model for anxiolytic activity, though they did not prevent chemically induced convulsions, suggesting a specific pharmacological profile. nih.gov

Table 6: Benzodiazepine Receptor (BZR) Binding Affinity of Pyridazine Derivatives
Compound ClassKey FindingsReference
Pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3(2H,5H)-onesDisplayed BZR binding affinity in the micromolar/submicromolar order. nih.gov
3-Phenyl-6-pyrrolidinylpyridazino[4,3-c]isoquinolineShowed high binding affinity with a Ki value of 11.4 nM. Active in anticonflict assay. nih.gov
3-(4-Methoxyphenyl)pyridazino[4,3-c]isoquinolinesDemonstrated high affinity in the BZR binding assay. nih.govlookchem.com
Pyridazino[4,3-b]indolesInvestigated for structure-affinity relationships at the central benzodiazepine receptor. scilit.com

Agonism of Formyl Peptide Receptors (FPRs) and Immunomodulatory Effects

No studies were identified that investigated the interaction of this compound with formyl peptide receptors (FPRs) or its potential immunomodulatory activities.

Metabolic Disorder Intervention

Antidiabetic Activity and Regulation of Glucose/Triglyceride Levels

There is no available research on the effects of this compound on glucose or triglyceride levels, nor any investigation into its potential as an antidiabetic agent.

Aldose Reductase Enzyme Inhibition and Associated Therapeutic Implications

No data exists regarding the inhibitory effects of this compound on the aldose reductase enzyme.

Miscellaneous Biological Activities

Anti-Ulcerogenic Effects

There are no published findings on the anti-ulcerogenic properties of this compound.

Based on a thorough review of scientific literature, there is currently insufficient specific data available for the chemical compound this compound to generate a detailed and scientifically accurate article covering the requested topics of hepatoprotective properties, inhibition of human matrix metalloproteinase (MMP) enzymes, and specific agrochemical applications.

While the broader class of pyridazinone derivatives is of significant interest in pharmacology and agrochemistry, research focusing specifically on the biological activities of this compound is not present in the available literature. scholarsresearchlibrary.comresearchgate.netresearchgate.net

Therefore, it is not possible to provide an article that adheres to the strict requirements of being thorough, informative, and scientifically accurate solely on the specified compound and outline. Generating such an article would require extrapolation from unrelated compounds, which would compromise the scientific integrity and accuracy of the content.

Structure Activity Relationship Sar and Molecular Interaction Studies

Identification of Critical Pharmacophoric Elements within 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one

The core structure of this compound comprises several key features that are essential for its biological activity. These pharmacophoric elements, which are the specific molecular features responsible for a drug's biological or pharmacological interactions, have been identified through extensive structure-activity relationship (SAR) studies.

The primary pharmacophoric features include:

The Pyridazinone Ring: This heterocyclic core is a crucial component. The lactam functionality within this ring system is a critical determinant for activity, particularly for phosphodiesterase 3 (PDE3) inhibition. nih.govresearchgate.net The arrangement of hydrogen bond donors and acceptors within this ring is vital for interaction with target proteins.

The 6-Aryl Group (3,4-Dimethoxyphenyl): The presence of an aryl group at the 6-position of the pyridazinone ring is a common feature among potent inhibitors. The 3,4-dimethoxy substitution pattern on the phenyl ring is particularly significant for enhancing potency. This dialkoxyphenyl group often occupies a specific pocket within the active site of target enzymes.

Hydrogen Bonding Moieties: The pyridazinone moiety contains two hydrogen bond acceptors (the carbonyl oxygen and the ring nitrogen) that can establish interactions with the target. researchgate.net The NH group of the pyridazinone can also act as a hydrogen bond donor.

A pharmacophore model for pyridazin-3-one derivatives as PDE4 inhibitors highlights a hydrogen bond donor group, hydrogen bond acceptor groups, and an aromatic ring as essential features. researchgate.net

Systematic Analysis of Substituent Effects on Biological Activity

Systematic modifications of the this compound scaffold have provided valuable insights into the structural requirements for optimal biological activity.

The substitution at the N-2 position of the pyridazinone ring has a profound impact on both the potency and selectivity of these compounds, particularly as phosphodiesterase (PDE) inhibitors.

Unsubstituted Nitrogen (NH): For PDE3 inhibitory activity, an unsubstituted nitrogen at the N-2 position is generally preferred. nih.govresearchgate.net The free NH group in derivatives like 6-(3,4-dimethoxyphenyl)-dihydropyridazinone serves as a key feature for SAR analysis. researchgate.netresearchgate.net

Substituted Nitrogen: In contrast, the introduction of a substituent at the N-2 position can significantly enhance PDE4 inhibition. researchgate.net The nature of this substituent is critical:

Hydrophobic Substituents: The introduction of a hydrophobic substituent at the N-2 center strongly promotes PDE4 inhibition. nih.govresearchgate.net

Linker Length and Functional Groups: Topological explorations at the N-2 position using linkers of varying lengths (short, medium, and large) and different functional groups have been shown to identify additional interactions within the PDE4 binding site, leading to more potent compounds with increased water solubility. researchgate.net

Table 1: Influence of N-2 Substitution on PDE4 Inhibitory Activity of 6-Aryl-4,5-dihydropyridazin-3-one Derivatives

CompoundN-2 Substituent (R)PDE4 IC50 (µM)
8aH>10
10a-(CH2)2OH0.89
10f-(CH2)2-morpholine0.18
10v-(CH2)2-N(CH3)2~0.02

Data synthesized from research on 6-aryl pyridazinone derivatives as PDE4 inhibitors. researchgate.netresearchgate.net

The nature and substitution pattern of the aryl group at the 6-position are critical for potent biological activity. The 3,4-dimethoxyphenyl group is a recurring motif in highly active compounds.

Initial SAR analyses of related compounds like rolipram, a known PDE4 inhibitor, identified a dialkoxyphenyl group with a lipophilic substituent in the meta position as a key pharmacophoric pattern. researchgate.net This highlights the importance of the specific arrangement of the methoxy (B1213986) groups on the phenyl ring for interaction with the target enzyme. While extensive modifications of the 3,4-dimethoxyphenyl group in the context of this compound itself are not detailed in the provided search results, the consistent presence of this moiety across active analogs underscores its significance.

The addition of side chains and other heterocyclic moieties to the core structure can significantly influence target engagement and biological activity.

For instance, in the development of PDE inhibitors derived from ibudilast, the replacement of an isopropyl ketone with a pyridazinone heterocycle was a key step. nih.govresearchgate.net Further modifications, such as the introduction of a methoxy group at the C-7' position in a pyrazolopyridine ring attached to the pyridazinone, were shown to strongly promote PDE4 inhibition. nih.govresearchgate.net

The length and chemical nature of linkers attached to the pyridazinone N-2 position have been systematically studied. Linkers of short (n=1 or 2), medium (n=3 or 4), and large (n=5 or 6) lengths have been explored to probe the topology of the enzyme's binding site. researchgate.net These studies reveal that appropriate linkers can position functional groups to form additional favorable interactions, thereby enhancing potency.

Computational Chemistry and Molecular Modeling Approaches

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, have been instrumental in understanding the molecular interactions of this compound and its analogs.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method has been applied to pyridazinone derivatives to elucidate their binding modes within the active sites of various enzymes.

Studies on related pyridazinone and pyrazolone (B3327878) derivatives as PDE3A inhibitors have shown that these compounds adopt similar orientations within the active site, forming hydrogen bonds with key catalytic amino acid residues. plos.org For instance, the dihydropyridazinone group is predicted to have similar interactions across a series of compounds. plos.org

In the context of other targets, molecular docking studies of pyridazinone derivatives have been used to predict their binding affinity for receptors such as cyclin-dependent kinases and DNA-hexamers, suggesting potential anticancer activity. rjptonline.orgrjptonline.org These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that stabilize the ligand-receptor complex. For example, docking of N-substituted 4-methoxy-6-oxo-1-aryl-pyridazine-3-carboxamide derivatives into the active sites of glutamate (B1630785) receptors has been performed to evaluate their potential as antiparkinsonian agents. rrpharmacology.ru

While a specific docking study for this compound in a particular enzyme is not explicitly detailed in the search results, the general findings from docking studies on closely related pyridazinone derivatives provide a framework for understanding its likely binding interactions. These studies consistently highlight the importance of the pyridazinone core for forming key hydrogen bonds and the aryl substituent for occupying a hydrophobic pocket within the target's active site.

Molecular Dynamics Simulations for Conformational Stability and Interaction Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations provide critical insights into its conformational flexibility and the stability of its interactions with a target protein.

By simulating the compound within a biological environment (such as in a solvent or bound to a protein), researchers can observe its dynamic behavior. Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter is monitored to assess the structural stability of the compound and its complex with a target. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify which parts of the molecule or protein are flexible and which are rigid. This can reveal key residues involved in the binding interaction.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the protein are tracked throughout the simulation. Persistent hydrogen bonds are often critical for binding affinity and stability.

While specific MD simulation data for this compound is not extensively detailed in isolation, the methodology is broadly applied to pyridazinone derivatives to confirm docking results and evaluate the stability of ligand-protein complexes.

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance
ParameterDescriptionSignificance in Drug Design
RMSD (Root Mean Square Deviation)Measures the average distance between the atoms of the simulated molecule and a reference structure over time.Indicates the stability of the ligand-protein complex. A low and stable RMSD suggests a stable binding pose.
RMSF (Root Mean Square Fluctuation)Measures the fluctuation of individual atoms or residues from their average position.Highlights flexible and rigid regions of the protein and ligand, identifying key areas involved in the interaction.
Hydrogen Bond AnalysisTracks the formation and duration of hydrogen bonds between the ligand and the target.Identifies critical interactions that anchor the ligand in the binding pocket and contribute to binding affinity.
Binding Free Energy CalculationEstimates the free energy change upon ligand binding, often using methods like MM/PBSA or MM/GBSA.Provides a quantitative prediction of binding affinity, helping to rank and prioritize potential drug candidates.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide a detailed understanding of the electronic structure of this compound. These calculations are fundamental to predicting the molecule's reactivity, stability, and electrostatic properties.

Density Functional Theory (DFT): DFT is a computational method used to investigate the electronic structure of molecules. For pyridazinone derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and calculate various electronic properties.

Frontier Molecular Orbital (FMO) Analysis: This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular reactivity and stability; a smaller gap suggests higher reactivity. This analysis helps confirm that charge transfer can occur within the molecule.

Molecular Electrostatic Surface Potential (MESP): The MESP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps identify the electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions. This is invaluable for understanding and predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

Mulliken Atomic Charges: Mulliken population analysis is a method for estimating partial atomic charges within a molecule. This calculation distributes the electron density among the atoms, providing insight into the electrostatic properties and potential reactive sites of the molecule. For instance, identifying atoms with significant negative or positive charges can help predict which atoms are likely to act as hydrogen bond acceptors or donors.

Table 2: Overview of Quantum Chemical Parameters and Their Applications
Parameter/AnalysisInformation ProvidedRelevance to this compound
EHOMOEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.Predicts nucleophilic character and regions susceptible to electrophilic attack.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.Predicts electrophilic character and regions susceptible to nucleophilic attack.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap implies higher reactivity and potential for intramolecular charge transfer.
MESP MapVisualizes electrostatic potential, showing electron-rich and electron-poor regions.Identifies sites for hydrogen bonding and electrostatic interactions with a target receptor.
Mulliken Atomic ChargesCalculates the partial charge on each atom in the molecule.Helps understand the dipole moment and electronic structure, predicting reactive sites.

Ligand-Based Drug Design Methodologies

When the three-dimensional structure of a biological target is unknown, ligand-based drug design methodologies become essential. These approaches utilize the information from a set of known active molecules to develop a model that defines the key structural features required for biological activity.

Pharmacophore Modeling: A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific biological target. For a series of pyridazinone derivatives, a pharmacophore model might be generated that includes features such as hydrogen bond acceptors (e.g., the carbonyl oxygen and nitrogen atoms of the pyridazinone ring), hydrogen bond donors, and aromatic rings (e.g., the dimethoxyphenyl group). This model then serves as a 3D query to screen large compound libraries for new molecules with similar features, potentially leading to the discovery of novel hits.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for compounds like this compound and its analogues, a predictive model can be built. This model can then be used to estimate the activity of newly designed compounds before they are synthesized, thus prioritizing the most promising candidates.

Conformational Analysis and Bioactive Conformation Elucidation

The biological activity of a flexible molecule like this compound is determined by its three-dimensional shape, or conformation, when it binds to its target. Conformational analysis aims to identify the range of possible shapes a molecule can adopt and to determine the specific "bioactive conformation."

Computational methods, including DFT, are powerful tools for this purpose. By calculating the energy of different possible conformers (rotational isomers), researchers can identify the most stable, low-energy conformations. For this compound, this involves studying the rotation around the single bond connecting the pyridazinone and dimethoxyphenyl rings.

While the lowest-energy conformation is often assumed to be the bioactive one, this is not always the case. The energy penalty required to adopt a higher-energy conformation for binding might be offset by the favorable energy of the ligand-target interaction. Therefore, conformational analysis, often combined with molecular docking and MD simulations, is crucial for proposing a likely bioactive conformation and understanding the precise 3D arrangement of functional groups necessary for activity.

Preclinical Efficacy and Safety Assessment

In Vivo Pharmacological Efficacy Studies in Disease Models

In vivo research provides critical insights into the potential therapeutic effects of a compound within a living organism. Studies in various animal models help to elucidate the pharmacological actions and efficacy of 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one and its derivatives in simulated disease states.

While direct in vivo anti-cancer studies on this compound are not extensively documented in the available literature, research has been conducted on its derivatives. One study investigated the in vivo anticancer activity of a novel 3,6-disubstituted pyridazine (B1198779) derivative, synthesized from the this compound scaffold. nih.gov

This derivative, compound 9e , was evaluated in an Ehrlich ascites carcinoma (EAC) solid tumor model in mice. The study reported a notable reduction in the mean tumor volume following treatment, alongside the induction of necrosis within the tumor tissue. Importantly, these anti-tumor effects were observed without signs of toxicity in the treated animal groups. nih.gov

Table 1: In Vivo Anti-Cancer Activity of a this compound Derivative (Compound 9e)

Animal ModelTumor TypeKey FindingsReference
MouseEhrlich Ascites Carcinoma (Solid Tumor)Reduction in mean tumor volume; Induction of necrosis. nih.gov

The pyridazinone core is recognized for its potential anti-inflammatory and analgesic properties. cu.edu.egnih.gov However, specific in vivo studies evaluating the anti-inflammatory and analgesic responses of this compound are not detailed in the currently available research.

Nonetheless, studies on closely related structural analogs provide insight into the potential activity of this chemical family. For instance, a derivative containing the 3,4-dimethoxyphenyl moiety, 6-(2-(3,4-dimethoxyphenyl)ethenyl)-2-(4-sulfamylphenyl)-4,5-dihydropyridazin-3(2H)-one (compound 3g) , was assessed for its in vivo anti-inflammatory activity. cu.edu.eg In a carrageenan-induced rat paw edema model, a standard method for evaluating anti-inflammatory effects, this compound demonstrated efficacy comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin. cu.edu.egnih.govnih.gov Furthermore, it showed a better gastric safety profile than reference drugs. cu.edu.eg

Other research on different 6-phenyl-pyridazinone derivatives has utilized models such as the phenylbenzoquinone-induced writhing assay in mice to confirm analgesic effects. nih.gov These studies collectively suggest that the pyridazinone scaffold is a promising template for developing agents with anti-inflammatory and analgesic potential. researchgate.netscielo.br

Based on a review of the available scientific literature, there is no published research investigating the efficacy of this compound in animal models of metabolic disorders, such as insulin-resistant rodent models.

There is no available data from studies utilizing orthotopic animal models to investigate the anti-osteosarcoma potential of this compound. While orthotopic models are valuable tools for studying osteosarcoma growth and metastasis in a clinically relevant microenvironment, the application of this specific compound in such models has not been reported in the literature. nih.govamegroups.orgelsevierpure.comfrontiersin.org

Preliminary Safety and Toxicity Profiling (e.g., Subchronic Toxicity Studies)

Information regarding the preliminary safety and toxicity profile of this compound, including any subchronic toxicity studies, is not available in the reviewed scientific literature.

Fundamental Pharmacokinetic and Pharmacodynamic Considerations

There is no published data on the fundamental pharmacokinetic (absorption, distribution, metabolism, excretion) or pharmacodynamic properties of this compound.

Therapeutic Potential, Translational Outlook, and Future Research Directions

Translational Pathways for Drug Development and Clinical Relevance

The journey of pyridazinone-based compounds from laboratory synthesis to clinical application involves a multi-stage process of preclinical and clinical evaluation. The diverse biological activities of the pyridazinone core make it a "wonder nucleus" for drug discovery, with derivatives being investigated for nearly all types of biological activities. sarpublication.com Several pyridazinone-based drugs, such as pimobendan and levosimendan (cardiotonic agents) and emorfazone (an analgesic and anti-inflammatory agent), are already in clinical use, demonstrating the therapeutic viability of this scaffold. nih.govbenthamdirect.com

For a compound like 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, the translational pathway begins with its synthesis, often through the reaction of a precursor like 3′,4′-dimethoxyacetophenone with glyoxylic acid, followed by treatment with hydrazine (B178648) hydrate (B1144303). nih.gov This core structure is then systematically modified to create a library of analogues. These derivatives undergo extensive screening to identify lead compounds with potent and selective activity against specific biological targets. Promising candidates are then subjected to in vivo studies in animal models to evaluate their efficacy and pharmacokinetic profiles, paving the way for potential clinical trials. nih.govacs.org The established success of other pyridazinone drugs provides a strong rationale for advancing new derivatives through this development pipeline.

Identification and Validation of Novel Biological Targets

A critical aspect of drug development is the identification and validation of molecular targets. The pyridazinone scaffold has been shown to interact with a multitude of enzymes and receptors, contributing to its broad therapeutic potential. nih.gov Research into this compound and its analogues has uncovered several key biological targets.

Derivatives of this compound have been specifically designed and evaluated as inhibitors of the JNK1 pathway, which is implicated in cancer cell proliferation. nih.gov Additionally, the broader class of pyridazinone derivatives has been found to target other significant pathways and proteins involved in various diseases.

Table 1: Identified Biological Targets for Pyridazinone Derivatives
Biological TargetTherapeutic AreaReference
JNK1 PathwayCancer nih.gov
Monoamine Oxidase B (MAO-B)Neurodegenerative Diseases nih.govnih.gov
KSRP ProteinCancer nih.gov
Phosphodiesterase (PDE)Cardiovascular Diseases, Inflammation sarpublication.comnih.gov
Cyclooxygenase (COX)Inflammation nih.gov
FER Tyrosine KinaseCancer nih.gov
Fatty Acid Binding Protein 4 (FABP4)Metabolic Diseases, Inflammation core.ac.ukresearchgate.net
VEGFR-2Cancer nih.gov

Validation of these targets involves demonstrating that modulation of their activity by a pyridazinone derivative leads to a desired therapeutic effect in cellular and animal models. For instance, a derivative of this compound, compound 9e , showed significant growth inhibition against a panel of cancer cell lines and demonstrated in vivo anticancer activity in a solid tumor animal model, supporting the validity of targeting the JNK1 pathway. nih.gov Similarly, docking studies have been used to confirm the binding of novel pyridazinone compounds to their intended targets, such as the KH23 domain of the KSRP protein. nih.gov

Strategies for Combination Therapy and Synergistic Effects

For complex diseases like cancer, combination therapy is a standard approach to enhance efficacy and overcome drug resistance. Pyridazinone derivatives, with their targeted mechanisms of action, are well-suited for use in combination regimens. For example, an inhibitor of the JNK1 pathway derived from this compound could be combined with traditional cytotoxic agents. The JNK inhibitor could block proliferation and survival pathways, making cancer cells more susceptible to apoptosis induced by chemotherapy.

Another strategy involves combining pyridazinone derivatives that target different but complementary pathways. A compound that inhibits angiogenesis by targeting VEGFR-2 could be used with one that inhibits cell proliferation, thereby attacking the tumor through multiple mechanisms. nih.gov The development of dual-activity agents, where a single molecule hits two distinct targets, is also an emerging strategy. nih.govnih.gov While specific studies on combination therapies involving this compound are still emerging, the diverse targeting potential of its analogues provides a strong foundation for designing rational combination strategies.

Exploration of Novel Chemical Spaces and Hybrid Compounds

To improve the therapeutic properties of the core this compound structure, researchers are actively exploring novel chemical spaces. This is achieved through several strategies, including scaffold hopping, bio-isosteric replacement, and the creation of hybrid molecules. nih.govnih.gov

Scaffold Hopping and Derivatization: This involves replacing the central pyridazinone core with a structurally different but functionally similar scaffold or making significant modifications to the existing ring system. For example, researchers discovered a potent FER kinase inhibitor by evolving a high-throughput screening hit into a novel pyrido-pyridazinone derivative. nih.gov In other work, the this compound intermediate was used to synthesize a series of 3,6-disubstituted pyridazines by reacting it with various isocyanates and isothiocyanates. nih.gov

Hybrid Compounds: This strategy involves combining the pyridazinone pharmacophore with another biologically active moiety to create a single hybrid molecule with potentially synergistic or enhanced activity. mdpi.com One study reported the synthesis of diarylurea derivatives based on a pyridazinone scaffold to mimic the dual anticancer and antimicrobial agent sorafenib. nih.gov Another example is the creation of norlabdane-pyridazinone hybrids, which merge a natural terpenoid with the pyridazinone core to enhance antimicrobial effects. mdpi.com These approaches expand the chemical diversity and therapeutic potential of the original scaffold.

Addressing Challenges in Compound Optimization (e.g., Metabolic Stability, Selectivity)

Transforming a promising lead compound into a clinical drug candidate requires overcoming significant challenges in compound optimization. Key parameters that must be refined include metabolic stability, target selectivity, solubility, and bioavailability. eurekalert.orgnih.gov

Selectivity: Many pyridazinone derivatives must be selective for their intended target to avoid off-target side effects. For instance, researchers developing MAO inhibitors synthesized a series of pyridazinone derivatives that showed high selectivity for the MAO-B isoform over MAO-A, which is crucial for treating neurodegenerative diseases with a better safety profile. nih.govnih.gov

Metabolic Stability and Pharmacokinetics: A drug must remain in the body long enough at sufficient concentrations to be effective. In the development of a pyrido-pyridazinone FER inhibitor, the initial lead compound suffered from low bioavailability. nih.gov Through structural modifications, a new compound, 17c (DS08701581) , was developed that demonstrated remarkable metabolic stability and improved clearance in mice, leading to a more favorable pharmacokinetic profile. nih.gov

Table 2: Pharmacokinetic Properties of Optimized Pyrido-pyridazinone Derivatives in Mice
CompoundMetabolic Stability (% remaining)Clearance (mL/min/kg)Bioavailability (%)Reference
1 (DS21360717)964034 nih.gov
17c (DS08701581)9614Not Reported nih.gov

Repurposing Potential of this compound and its Analogues

Drug repurposing, or finding new therapeutic uses for existing compounds, is an efficient strategy that can accelerate the drug development process. nih.govfrontiersin.org The broad spectrum of biological activities associated with the pyridazinone scaffold makes its derivatives prime candidates for repurposing. nih.gov

A significant area of interest is the intersection of cardiovascular disease and cancer, as these conditions share common risk factors. nih.gov Many pyridazinone derivatives were initially developed as vasodilators for treating hypertension. nih.gov Given that some vasodilators have been found to possess anti-proliferative effects, there is a strong rationale for screening these cardiovascular agents for anticancer activity. This "reverse cardio-oncology" approach could uncover dual-activity agents capable of treating both conditions. nih.gov

An analogue developed as an anti-inflammatory agent by targeting COX-2 could be screened for anticancer activity, as COX-2 is also implicated in tumorigenesis. nih.gov Similarly, a compound designed to target a specific kinase in cancer could be evaluated for its potential in treating inflammatory or autoimmune disorders where that kinase is also involved. The diverse target profile of the pyridazinone class provides a rich foundation for exploring such repurposing opportunities.

Q & A

Q. What are the standard synthetic routes for preparing 6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, and what key reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions, such as condensation of precursors under controlled conditions. For example, 3b is synthesized via coupling reactions using triethylamine and potassium carbonate in DMF at 130°C, followed by purification with IsoleraOne chromatography . Key factors include solvent choice (e.g., acetonitrile for nucleophilic substitutions), temperature control (90–130°C), and catalyst optimization (e.g., cesium carbonate for alkylation reactions) . Yield and purity depend on reaction time and purification methods like flash chromatography.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • 1H/13C NMR : Confirms aromatic protons (δ 7.99–6.40 ppm) and methoxy groups (δ 3.64–3.83 ppm), with assignments validated by coupling constants (e.g., J = 8.4 Hz for para-substituted phenyl rings) .
  • IR Spectroscopy : Identifies carbonyl stretches (1658 cm⁻¹ for C=O) and aromatic C-H vibrations (3062 cm⁻¹) .
  • LC/MS : Validates molecular weight (e.g., m/z 489 [M+H]+) and purity (>99%) .

Q. What are the typical biological targets or pathways investigated for this compound in pharmacological research?

Primary targets include phosphodiesterase (PDE) enzymes, validated via in vitro inhibition assays , and antitrypanosomal pathways, where derivatives like 51 show activity against Trypanosoma brucei (IC₅₀ < 1 µM) . The JNK1 signaling pathway is also explored for anticancer applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the antitrypanosomal activity of derivatives?

SAR strategies involve:

  • Substituent modification : Adding electron-withdrawing groups (e.g., trifluoromethoxy) to enhance target binding .
  • Hybridization : Combining pyridazinone cores with triazine moieties to improve solubility and potency .
  • In silico validation : Using Tanimoto coefficients to compare structural similarity with known inhibitors .

Q. What methodological approaches resolve contradictions in reported biological activities of pyridazin-3(2H)-one derivatives?

  • Comparative substituent analysis : Testing derivatives with varying substituents (e.g., 3,4-dimethoxy vs. 4-chlorophenyl) under standardized assays .
  • Mechanistic validation : Using molecular docking to confirm interactions with PDE active sites or trypanosomal enzymes .
  • Dose-response profiling : Identifying non-linear activity trends caused by metabolic instability .

Q. How do computational methods enhance the development of this compound as a therapeutic agent?

  • ADMET prediction : Calculating bioavailability (e.g., >80% intestinal absorption) and toxicity profiles (e.g., Ames test negativity) .
  • Molecular docking : Simulating binding to PDE4B (ΔG = -9.2 kcal/mol) or trypanosomal TbPDEB1 .
  • QSAR models : Correlating logP values (<3.5) with cellular permeability .

Q. What strategies improve the bioavailability and pharmacokinetic profile of derivatives?

  • Structural modifications : Introducing hydrophilic groups (e.g., piperazine) to reduce logP .
  • Prodrug design : Masking polar groups with acetylated or glycosylated moieties for enhanced absorption .
  • Nanocarrier systems : Encapsulation in liposomes to bypass first-pass metabolism .

Q. How is X-ray crystallography applied to determine molecular conformation, and what insights does it provide?

X-ray diffraction reveals planar pyridazinone cores and intermolecular hydrogen bonds (N-H···O=C, 2.89 Å) that stabilize crystal packing. Hirshfeld surface analysis quantifies van der Waals interactions (e.g., 12% H-bond contribution) .

Q. What green chemistry techniques reduce environmental impact during synthesis?

  • Ultrasound-assisted synthesis : Reduces reaction time (3–4 hours vs. 16 hours) and solvent waste .
  • Solvent substitution : Replacing DMF with ethanol or water-methanol mixtures .
  • Catalyst recycling : Recovering cesium carbonate via filtration (85% efficiency) .

Q. In agrochemical research, how does structural modification influence herbicidal efficacy?

Derivatives like dioxopyritrione (ISO-approved herbicide) show enhanced activity due to:

  • Methoxy positioning : 3,4-Dimethoxy groups improve lipid membrane penetration .
  • Hydrophobic substituents : Cyclohexenone moieties increase soil persistence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.